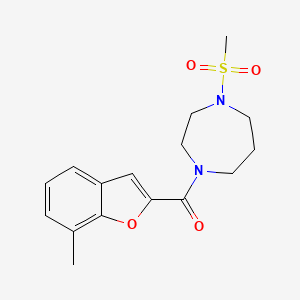
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as Br-APB, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is a G protein-coupled receptor that plays a key role in regulating neurotransmission in the brain.
Wirkmechanismus
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is a selective agonist for mGluR7, which means that it binds to and activates this receptor. Activation of mGluR7 leads to the inhibition of neurotransmitter release, primarily through the inhibition of voltage-gated calcium channels. This results in a reduction in synaptic transmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide are primarily related to its activation of mGluR7. In vitro studies have shown that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide inhibits the release of neurotransmitters such as glutamate, GABA, and acetylcholine. In vivo studies have demonstrated that N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has anxiolytic, antidepressant, and antinociceptive effects, as well as improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide in lab experiments is its selectivity for mGluR7. This allows researchers to specifically investigate the function of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide is its relatively low potency compared to other mGluR7 agonists. This means that higher concentrations of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide may be required to achieve the desired effects, which can increase the risk of off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide and mGluR7. One area of interest is the role of mGluR7 in addiction and substance abuse. Preclinical studies have shown that mGluR7 agonists can reduce drug-seeking behavior and relapse in animal models of addiction, suggesting that targeting this receptor may be a promising approach for treating addiction in humans. Another area of interest is the development of more potent and selective mGluR7 agonists, which could improve the efficacy and safety of these compounds in clinical settings.
Synthesemethoden
The synthesis of N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide involves a series of chemical reactions. The starting material is 4-bromo-2-methoxy-6-methylphenol, which is reacted with 2,2,6-trimethylmorpholine to form the corresponding morpholine derivative. This intermediate is then reacted with chloroacetyl chloride to yield N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively used in scientific research to study the function of mGluR7. This receptor is involved in the regulation of synaptic transmission, and its dysfunction has been implicated in various neurological disorders, including anxiety, depression, and addiction. N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide has been used to investigate the role of mGluR7 in these disorders, as well as in pain perception and cognition.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-10-6-12(17)7-13(21-5)14(10)18-15(20)19-8-11(2)22-16(3,4)9-19/h6-7,11H,8-9H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUAKMZNSQWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2=C(C=C(C=C2C)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methoxy-6-methylphenyl)-2,2,6-trimethylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)

![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)